N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a butyl group at the N1 position and a 4-ethoxy-3,5-dimethylbenzenesulfonamide moiety at the C6 position.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-5-7-12-25-21-10-9-19(15-18(21)8-11-22(25)26)24-30(27,28)20-13-16(3)23(29-6-2)17(4)14-20/h9-10,13-15,24H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWUIUKDIEWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a base.
Introduction of the Butyl Group: The butyl group is introduced via alkylation, where the quinoline derivative is reacted with butyl bromide in the presence of a strong base like sodium hydride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. The sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for drug development.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide moiety.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of sulfonamides with biological macromolecules.
Industrial Applications: It can be used in the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide involves the inhibition of bacterial enzymes, particularly those involved in the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Key Observations :
- The ethoxy and dimethyl groups on the benzene ring could sterically hinder target binding compared to smaller substituents like chlorine or methoxy.
- Activity Trends : Compounds with halogenated sulfonamide groups (e.g., 3,5-dichloro) often exhibit stronger enzyme inhibition due to enhanced electrophilicity and binding affinity. The absence of such groups in the target compound suggests a different mechanistic profile.
Research Findings and Limitations
- Synthetic Challenges: The tetrahydroquinolinone core requires multi-step synthesis, including cyclization and sulfonylation, which may limit yield scalability.
- Biological Data Gaps: No peer-reviewed studies on the target compound’s efficacy or toxicity were identified in the provided evidence. Comparative analysis relies on extrapolation from structurally related molecules.
- Computational Reliance : The absence of experimental data necessitates dependence on molecular docking or QSAR models, which are less reliable without crystallographic validation (e.g., via SHELX-refined structures ).
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Compounds in this class have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 430.6 g/mol. The compound features a tetrahydroquinoline core which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O4S |
| Molecular Weight | 430.6 g/mol |
| LogP | 4.426 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes that are vital for cell proliferation.
- Receptor Interaction : It can bind to various receptors influencing signaling pathways associated with inflammation and cancer progression.
- Antioxidant Activity : Some studies indicate potential antioxidant properties that may protect cells from oxidative stress.
Biological Activities
Research has shown that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
In vitro studies have indicated that compounds with a tetrahydroquinoline structure possess significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 50 μg/mL against multiple pathogens.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in experimental models. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Anticancer Properties
Preliminary studies suggest that the compound could exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These effects are likely due to its ability to induce apoptosis and inhibit cell cycle progression.
Case Studies
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Cancer Treatment : A study evaluated the efficacy of related quinoline derivatives against several cancer cell lines, demonstrating significant growth inhibition.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of similar compounds against resistant strains of bacteria, showing promising results.
- Inflammation Models : Experimental models assessing the anti-inflammatory effects indicated a reduction in edema and inflammatory cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
